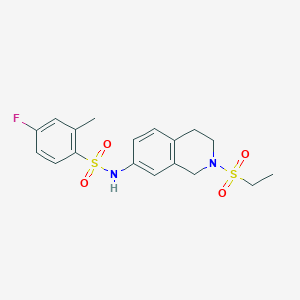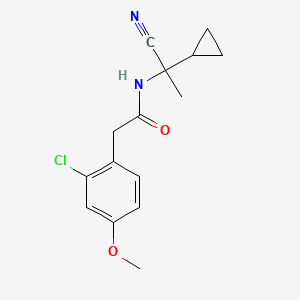
2-(2-chloro-4-methoxyphenyl)-N-(1-cyano-1-cyclopropylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-4-methoxyphenyl)-N-(1-cyano-1-cyclopropylethyl)acetamide, also known as CP-945,598, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cyclopropyl amide derivatives and has been studied extensively for its anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of 2-(2-chloro-4-methoxyphenyl)-N-(1-cyano-1-cyclopropylethyl)acetamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It has also been shown to reduce the infiltration of inflammatory cells into the affected tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(2-chloro-4-methoxyphenyl)-N-(1-cyano-1-cyclopropylethyl)acetamide for laboratory experiments is its potency and selectivity for COX-2 inhibition. This makes it an ideal tool for studying the role of COX-2 in inflammation and pain. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chloro-4-methoxyphenyl)-N-(1-cyano-1-cyclopropylethyl)acetamide. One area of interest is the potential use of this compound in the treatment of chronic pain conditions, such as neuropathic pain and fibromyalgia. Another area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Additionally, further studies are needed to elucidate the long-term safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 2-(2-chloro-4-methoxyphenyl)-N-(1-cyano-1-cyclopropylethyl)acetamide involves the reaction of 2-chloro-4-methoxyphenylacetic acid with cyclopropyl amine, followed by the addition of cyanogen bromide to form the corresponding nitrile. The final step involves the reduction of the nitrile to the amide using lithium aluminum hydride. The yield of this synthesis method is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-4-methoxyphenyl)-N-(1-cyano-1-cyclopropylethyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. It has been shown to have potent anti-inflammatory and analgesic effects in animal models.
Eigenschaften
IUPAC Name |
2-(2-chloro-4-methoxyphenyl)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-15(9-17,11-4-5-11)18-14(19)7-10-3-6-12(20-2)8-13(10)16/h3,6,8,11H,4-5,7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBDLGFFJAYKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CC2=C(C=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

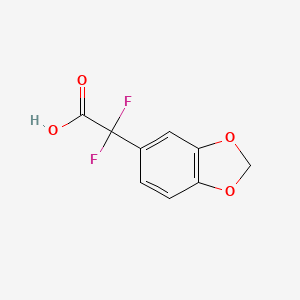

![3-(4-chlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2855007.png)
![N-(1-cyanocyclopentyl)-2-{methyl[1-(3-nitrophenyl)ethyl]amino}acetamide](/img/structure/B2855008.png)
![Ethyl 4,5-dimethyl-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2855013.png)
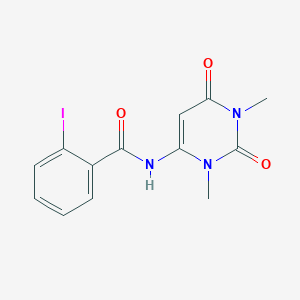
![3-(Azepan-1-yl)-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2855016.png)
![6-Chloro-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]pyridine-3-sulfonamide](/img/structure/B2855019.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2855020.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2855021.png)
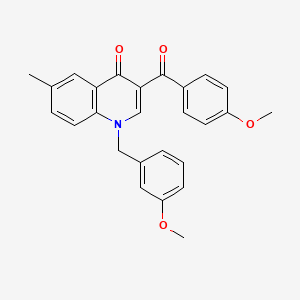
![2-methylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2855023.png)

